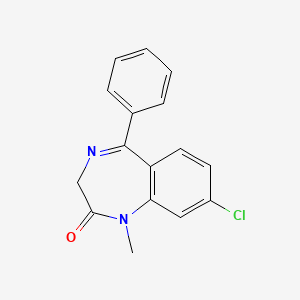
8-Chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their central nervous system-related activities, including anxiolytic, sedative, and anticonvulsant properties . This compound is structurally characterized by a benzene ring fused to a diazepine ring, with a chlorine atom at the 8th position, a methyl group at the 1st position, and a phenyl group at the 5th position.
Preparation Methods
The synthesis of 8-Chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-5-chlorobenzophenone.
Cyclization: The intermediate undergoes cyclization to form the benzodiazepine core.
Substitution Reactions: The chlorine, methyl, and phenyl groups are introduced through substitution reactions under controlled conditions.
Industrial production methods often involve solvent-free conditions to enhance yield and purity. The products are characterized using techniques such as IR, NMR, and mass spectrometry .
Chemical Reactions Analysis
8-Chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Common reagents for substitution include halogens and alkyl groups, leading to the formation of various derivatives
Major products formed from these reactions include different benzodiazepine derivatives with altered pharmacological properties.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other benzodiazepine derivatives.
Biology: Studied for its interactions with biological receptors, particularly GABA receptors.
Medicine: Investigated for its potential anxiolytic, sedative, and anticonvulsant effects.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 8-Chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor. It acts as a modulator, enhancing the effect of GABA by increasing the frequency of chloride channel opening. This leads to hyperpolarization of the neuron and a calming effect on the central nervous system .
Comparison with Similar Compounds
Similar compounds include:
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Alprazolam: Known for its use in treating anxiety and panic disorders.
Nimetazepam: A benzodiazepine derivative with hypnotic properties.
What sets 8-Chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one apart is its unique substitution pattern, which influences its pharmacological profile and receptor binding affinity.
Properties
CAS No. |
91998-31-1 |
|---|---|
Molecular Formula |
C16H13ClN2O |
Molecular Weight |
284.74 g/mol |
IUPAC Name |
8-chloro-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C16H13ClN2O/c1-19-14-9-12(17)7-8-13(14)16(18-10-15(19)20)11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
InChI Key |
VBEAGQKTGVWXJW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CN=C(C2=C1C=C(C=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



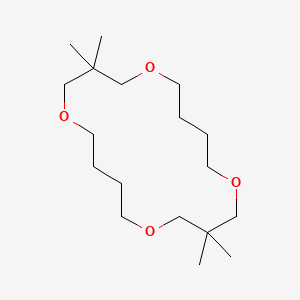
![N-[3-(Butylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-cyanobenzamide](/img/structure/B14365769.png)

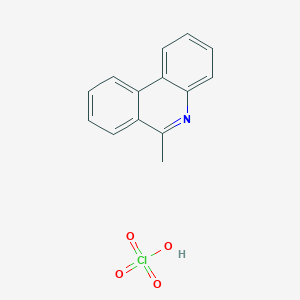
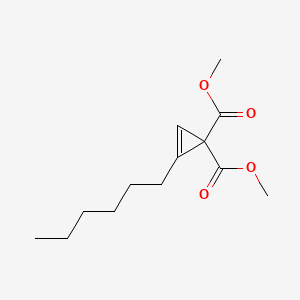
![1-[(Pentafluorophenyl)methyl]quinolin-1-ium chloride](/img/structure/B14365785.png)
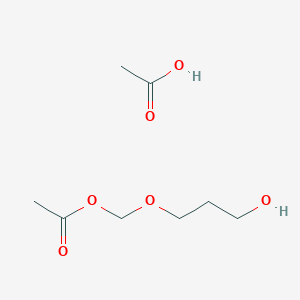
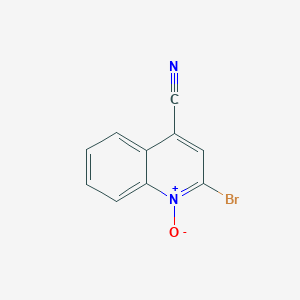
![1,1'-(Buta-1,3-diyne-1,4-diyl)bis[2,5-bis(trifluoromethyl)benzene]](/img/structure/B14365799.png)
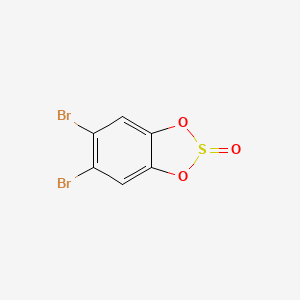
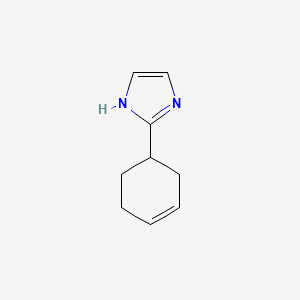
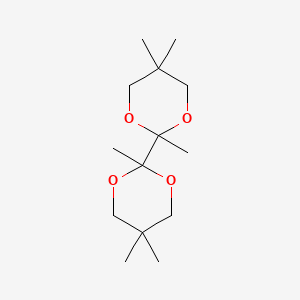
![3-([1,1'-Biphenyl]-4-yl)-3-methoxy-2-benzofuran-1(3H)-one](/img/structure/B14365841.png)
